2-[4-(benzyloxy)phenoxy]-N'-{(E)-[3-(3,4-dichlorophenyl)-1H-pyrazol-4-yl]methylidene}propanehydrazide
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Overview
Description
2-[4-(BENZYLOXY)PHENOXY]-N’~1~-{(E)-1-[3-(3,4-DICHLOROPHENYL)-1H-PYRAZOL-4-YL]METHYLIDENE}PROPANOHYDRAZIDE is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(BENZYLOXY)PHENOXY]-N’~1~-{(E)-1-[3-(3,4-DICHLOROPHENYL)-1H-PYRAZOL-4-YL]METHYLIDENE}PROPANOHYDRAZIDE typically involves multiple steps, starting from readily available starting materials. The process often includes the following steps:
Formation of the benzyloxyphenol intermediate: This step involves the reaction of phenol with benzyl chloride in the presence of a base to form benzyloxyphenol.
Coupling with 4-chlorophenol: The benzyloxyphenol is then reacted with 4-chlorophenol under basic conditions to form the 4-(benzyloxy)phenoxy intermediate.
Hydrazide formation: The intermediate is then reacted with hydrazine to form the hydrazide derivative.
Condensation with pyrazole derivative: Finally, the hydrazide is condensed with a pyrazole derivative in the presence of a suitable catalyst to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-[4-(BENZYLOXY)PHENOXY]-N’~1~-{(E)-1-[3-(3,4-DICHLOROPHENYL)-1H-PYRAZOL-4-YL]METHYLIDENE}PROPANOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve reagents like halogens or nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
2-[4-(BENZYLOXY)PHENOXY]-N’~1~-{(E)-1-[3-(3,4-DICHLOROPHENYL)-1H-PYRAZOL-4-YL]METHYLIDENE}PROPANOHYDRAZIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of diseases involving inflammation and oxidative stress.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-(BENZYLOXY)PHENOXY]-N’~1~-{(E)-1-[3-(3,4-DICHLOROPHENYL)-1H-PYRAZOL-4-YL]METHYLIDENE}PROPANOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with receptors: Modulating the activity of receptors on cell surfaces.
Affecting gene expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
- **2-[4-(BENZYLOXY)PHENOXY]-N’~1~-{(E)-1-[3-(3,4-DICHLOROPHENYL)-1H-PYRAZOL-4-YL]METHYLIDENE}PROPANOHYDRAZIDE
- **4-(BENZYLOXY)PHENOXY]-N’~1~-{(E)-1-[3-(3,4-DICHLOROPHENYL)-1H-PYRAZOL-4-YL]METHYLIDENE}PROPANOHYDRAZIDE
Uniqueness
The uniqueness of 2-[4-(BENZYLOXY)PHENOXY]-N’~1~-{(E)-1-[3-(3,4-DICHLOROPHENYL)-1H-PYRAZOL-4-YL]METHYLIDENE}PROPANOHYDRAZIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C26H22Cl2N4O3 |
---|---|
Molecular Weight |
509.4 g/mol |
IUPAC Name |
N-[(E)-[5-(3,4-dichlorophenyl)-1H-pyrazol-4-yl]methylideneamino]-2-(4-phenylmethoxyphenoxy)propanamide |
InChI |
InChI=1S/C26H22Cl2N4O3/c1-17(35-22-10-8-21(9-11-22)34-16-18-5-3-2-4-6-18)26(33)32-30-15-20-14-29-31-25(20)19-7-12-23(27)24(28)13-19/h2-15,17H,16H2,1H3,(H,29,31)(H,32,33)/b30-15+ |
InChI Key |
BYDSAPYANUCUHE-FJEPWZHXSA-N |
Isomeric SMILES |
CC(C(=O)N/N=C/C1=C(NN=C1)C2=CC(=C(C=C2)Cl)Cl)OC3=CC=C(C=C3)OCC4=CC=CC=C4 |
Canonical SMILES |
CC(C(=O)NN=CC1=C(NN=C1)C2=CC(=C(C=C2)Cl)Cl)OC3=CC=C(C=C3)OCC4=CC=CC=C4 |
Origin of Product |
United States |
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